molecular formula C14H18O2 B157071 Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate CAS No. 1621-32-5

Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate

Cat. No. B157071
CAS RN: 1621-32-5
M. Wt: 218.29 g/mol
InChI Key: CMPPICYVULJWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate, also known as EMBC, is a cyclopropane derivative that has been of great interest to researchers due to its unique properties. This compound has been synthesized using several methods and has been studied for its potential applications in scientific research.

Scientific Research Applications

Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has also been found to inhibit the growth of cancer cells and has been studied as a potential anticancer agent. Additionally, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

Mechanism Of Action

The mechanism of action of Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate is not fully understood, but it is believed to inhibit various enzymes and proteins involved in cellular processes. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has also been found to inhibit the activity of topoisomerase, an enzyme involved in DNA replication and repair.

Biochemical And Physiological Effects

Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been found to have several biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which may improve cognitive function. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has also been found to decrease the levels of reactive oxygen species, which may reduce oxidative stress and inflammation. Additionally, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate is also relatively inexpensive compared to other compounds used in scientific research. However, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has some limitations. It has low solubility in water, which may limit its use in certain experiments. Additionally, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has not been extensively studied in vivo, so its effects on living organisms are not well understood.

Future Directions

There are several future directions for research on Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate. One area of research is the development of more efficient synthesis methods for Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate. Another area of research is the study of the effects of Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate on living organisms, including its toxicity and potential therapeutic uses. Additionally, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate may have applications in the development of new drugs for the treatment of neurological disorders and cancer.

Synthesis Methods

There are several methods for synthesizing Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate, but the most commonly used method involves the reaction of p-methylbenzylmagnesium chloride with ethyl cyclopropanecarboxylate. This reaction yields Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate as a white solid with a melting point of 54-56°C.

properties

CAS RN

1621-32-5

Product Name

Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

ethyl 1-[(4-methylphenyl)methyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C14H18O2/c1-3-16-13(15)14(8-9-14)10-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3

InChI Key

CMPPICYVULJWRY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CC1)CC2=CC=C(C=C2)C

Canonical SMILES

CCOC(=O)C1(CC1)CC2=CC=C(C=C2)C

Other CAS RN

1621-32-5

Origin of Product

United States

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